molecular formula C11H10FN3 B8126292 3-(4-Fluorophenyl)pyridine-2,6-diamine

3-(4-Fluorophenyl)pyridine-2,6-diamine

Cat. No.: B8126292
M. Wt: 203.22 g/mol
InChI Key: WXTREOZKACFMAI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyridine-2,6-diamine is a fluorinated diaminopyridine derivative offered as a biochemical reagent for research and development purposes. Compounds based on the 2,6-diaminopyridine scaffold are of significant interest in medicinal chemistry and life science research . Specifically, diaminopyridine and diaminopyrimidine cores are recognized in rational drug design as potential hinge-binding motifs for kinase inhibitors . For instance, such molecular frameworks are being explored in the development of targeted therapies, including potent and selective inhibitors for targets like FMS-like Tyrosine Kinase 3 (FLT3), which is relevant in acute myeloid leukemia . The structure of this compound, featuring both a 4-fluorophenyl substituent and the 2,6-diaminopyridine core, suggests its utility as a versatile building block or intermediate in organic synthesis and early-stage drug discovery projects. As a reagent, it can be used to generate compound libraries for high-throughput screening or to optimize lead compounds in programs targeting kinase and other enzymatic pathways. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTREOZKACFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Research indicates that 3-(4-Fluorophenyl)pyridine-2,6-diamine exhibits various biological activities, making it a candidate for drug development.

Anticancer Activity

Studies have demonstrated that derivatives of pyridine compounds, including this compound, can form metal complexes with anticancer properties. For instance, ruthenium complexes involving pyridine derivatives have shown promise as orally active anticancer metallodrugs . These complexes leverage the unique reactivity of the pyridine ring and the amino groups to enhance their biological efficacy.

Antimalarial Properties

Recent research has identified diaminopyridine compounds, including those related to this compound, as having antimalarial activity. These compounds demonstrate the potential to inhibit malaria parasites effectively . The specific structural modifications in these compounds can lead to improved pharmacological profiles.

Biological Interaction Studies

The interaction of this compound with various biological targets has been a focal point of research. Its binding affinity to specific receptors and enzymes is crucial for understanding its therapeutic potential.

Binding Affinity

Research indicates that the compound binds effectively to several biological targets, which is essential for its function as a drug candidate. The fluorinated phenyl group enhances lipophilicity and receptor binding.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the amino groups and the incorporation of fluorinated moieties significantly influence the biological activity of related compounds .

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in drug discovery:

  • Case Study 1: Anticancer Drug Development
    A study demonstrated that a ruthenium complex derived from this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Case Study 2: Antimalarial Efficacy
    Another investigation focused on derivatives of this compound showing effective inhibition of Plasmodium falciparum growth in vitro. The study emphasized the importance of structural modifications for enhancing antimalarial activity .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the amino groups facilitate interactions with enzymes and other biomolecules. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity (IC₅₀ or EC₅₀) Key Applications Reference
3-(4-Fluorophenyl)pyridine-2,6-diamine 2,6-diamine; 3-(4-fluorophenyl) JAK2 inhibition (nanomolar range), CDK2 inhibition Myeloproliferative neoplasms (MPN), cancer therapy
5-Nitro-N²-(2-(pyridine-2-ylamino)ethyl)pyridine-2,6-diamine 5-nitro; ethyl-pyridinyl side chain GSK3 inhibition (low nM potency) Neurodegenerative diseases, diabetes
Pyrido[2,3-d]pyrimidine-2,4-diamine Pyrimidine-fused core Antimalarial (600–1,500 nM) Chloroquine-resistant malaria
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine 6-chloro; 3-fluoro Intermediate for flupirtine maleate Analgesic drug synthesis
N²,N⁶-bis(5,6-bis(4-fluorophenyl)-1,2,4-triazin-3-yl)pyridine-2,6-diamine Triazine-fluorophenyl substituents CDK2 inhibition (preclinical) DNA damage protection in cancer

Key Findings:

Potency: The 4-fluorophenyl group enhances kinase inhibition potency. For example, the JAK2 inhibitor derivative of this compound shows nanomolar activity, outperforming non-fluorinated pyridinediamines in selectivity and efficacy . In contrast, pyrido[2,3-d]pyrimidine-2,4-diamine exhibits weaker antimalarial activity (600–1,500 nM) .

Selectivity : Fluorination at the phenyl group reduces off-target effects. The JAK2/SRC inhibitor derived from this compound demonstrates minimal cross-reactivity with CDC2 kinase, a common challenge in kinase inhibitor design .

Synthetic Feasibility: Derivatives with fluorophenyl groups (e.g., compound in ) achieve yields up to 70%, comparable to non-fluorinated analogs, but require optimized Pd-catalyzed coupling or triazine condensation .

Reactivity and Stability

  • Oxidation Resistance : Unlike pyridine-2,6-diamine, which undergoes oxidative polymerization under microbial conditions (e.g., Burkholderia sp. MAK1), the 4-fluorophenyl substituent in this compound likely stabilizes the aromatic system, preventing decomposition .
  • Functionalization: The amino groups enable diverse derivatization (acylation, alkylation), but the fluorophenyl group directs electrophilic substitution to specific ring positions, enabling regioselective modifications .

Pharmaceutical Relevance

  • Kinase Inhibitors: Fluorophenyl-substituted pyridinediamines are prioritized in clinical trials due to enhanced metabolic stability and blood-brain barrier penetration. For example, the JAK2 inhibitor in is in Phase II trials for MPN, while non-fluorinated analogs (e.g., GNF-2) show lower kinase selectivity .
  • Intermediate Utility : this compound derivatives serve as precursors to flupirtine maleate, an analgesic, highlighting their versatility in drug design .

Biological Activity

3-(4-Fluorophenyl)pyridine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C11_{11}H10_{10}F1_{1}N3_{3}
  • Molecular Weight : 219.22 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in cancer progression and inflammation. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, which are critical for therapeutic efficacy.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of pyridine compounds exhibit moderate to high cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50_{50} values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
  • Mechanistic Insights : The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival. For example, it has been suggested that the pyridine moiety can interfere with kinase activity, which is crucial in many cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain . The selectivity for COX-2 over COX-1 is desirable for reducing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers and improve symptoms in models of inflammatory diseases .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} Value (µM)Reference
CytotoxicityMCF-715
CytotoxicityK56210
COX-2 InhibitionCOX-2 Enzyme9.2
COX-1 InhibitionCOX-1 Enzyme21.8

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyridine derivatives, including this compound, researchers found that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines. The study highlighted that fluorine substitution at the para position enhanced potency due to improved binding interactions with target proteins involved in tumor growth .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of pyridine derivatives showed that this compound exhibited notable efficacy in reducing edema in animal models. The study reported a significant decrease in inflammatory cytokines following treatment with this compound .

Preparation Methods

Reaction Overview

This method involves nucleophilic substitution of halogen atoms on a pyridine core with ammonia or amine derivatives. A representative pathway uses 2,6-dichloropyridine and 4-fluoroaniline under palladium catalysis.

Key Steps:

  • Substrate Activation : 2,6-Dichloropyridine is treated with 4-fluoroaniline in the presence of Pd(OAc)₂ and XantPhos in toluene at 110°C.

  • Selectivity Control : The electron-withdrawing fluorine on the phenyl group directs substitution to the para position via resonance effects.

Optimization Data:

ParameterOptimal ConditionYield Improvement
Catalyst Loading5 mol% Pd72% → 89%
SolventTolueneReduced byproducts
Temperature110°C24 h → 12 h

Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Utilization

This method attaches the 4-fluorophenyl group to a pre-functionalized pyridine diamine via palladium-mediated coupling.

Synthetic Route:

  • Borylation : 2,6-Diaminopyridine is converted to its boronate ester using bis(pinacolato)diboron and PdCl₂(dppf) .

  • Coupling : Reacting with 4-fluorophenyl bromide in the presence of K₂CO₃ and Pd(PPh₃)₄ in dioxane at 80°C.

Performance Metrics:

  • Yield : 68–75% after column chromatography.

  • Purity : >95% (HPLC).

Advantage : Tolerates electron-deficient aryl halides, enabling scalable synthesis.

Reductive Amination of Pyridine Ketones

Condensation-Reduction Strategy

A two-step process involving imine formation followed by reduction:

Procedure:

  • Imine Formation : React 2,6-diacetylpyridine with 4-fluoroaniline in ethanol under acidic conditions (pH 4–5).

  • Reduction : Treat the imine intermediate with NaBH₄ or H₂/Pd-C to yield the diamine.

Critical Parameters:

StepConditionOutcome
Imine formationEthanol, 70°C85% conversion
Reduction0.1 MPa H₂, Pd/C92% yield

Note : Over-reduction of the pyridine ring is mitigated using milder reducing agents like NaBH(OAc)₃ .

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

Developed for combinatorial chemistry applications, this approach immobilizes the pyridine core on Wang resin .

Steps:

  • Resin Functionalization : Load 2,6-diaminopyridine onto the resin via a photolabile linker.

  • Fluorophenyl Attachment : Perform Ullmann coupling with 4-fluorophenyl iodide and CuI/1,10-phenanthroline .

  • Cleavage : Release the product using UV light (365 nm).

Efficiency Data:

  • Purity : 88–91% (LC-MS).

  • Throughput : 96 compounds per batch.

Application : Ideal for generating structural analogs in drug discovery.

Comparative Analysis of Methods

Performance Metrics Across Strategies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Amination8997High120
Suzuki Coupling7595Moderate220
Reductive Amination9298Low180
Solid-Phase9188High300

Key Recommendations:

  • Industrial Use : Direct amination offers the best cost-yield balance.

  • Analogue Libraries : Solid-phase synthesis enables rapid diversification.

  • Sensitive Substrates : Reductive amination minimizes side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)pyridine-2,6-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. For example, fluorinated intermediates like 4-fluorophenylboronic acid (HR509943) are coupled with pyridine-2,6-diamine derivatives under Suzuki-Miyaura conditions . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF, DMSO) enhance fluorophenyl group incorporation, while elevated temperatures (80–100°C) improve yields but may increase side-product formation . Purity (>98%) is typically confirmed via HPLC using C18 columns and UV detection at 254 nm .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include R-factor (<0.05), bond-length accuracy (±0.01 Å), and fluorine positional refinement. For example, fluorophenyl groups exhibit characteristic C–F bond lengths of ~1.34 Å, distinguishable from C–H bonds . Disordered pyridine rings require constraints (ISOR, DELU) to stabilize refinement .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodological Answer : The compound is prone to oxidative degradation, particularly under ambient light or humidity. Stability studies (HPLC-MS) reveal dimerization/polymerization byproducts (e.g., brown coloration in aqueous solutions) due to amine group reactivity . Storage recommendations: anhydrous conditions (argon atmosphere), desiccants (silica gel), and temperatures ≤−20°C .

Q. Which spectroscopic techniques are optimal for characterizing substituent effects on the pyridine core?

  • Methodological Answer : UV/Vis spectroscopy (200–400 nm) identifies π→π* transitions in the pyridine ring, with fluorophenyl groups causing bathochromic shifts (~10–15 nm) due to electron-withdrawing effects . NMR (¹H, ¹⁹F) resolves substituent orientation: ¹⁹F NMR (470 MHz) shows para-fluorophenyl signals at δ −115 to −120 ppm, while pyridine protons appear as doublets (J = 8–10 Hz) .

Advanced Research Questions

Q. How do electronic effects of 4-fluorophenyl substituents modulate the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer : The 4-fluorophenyl group enhances binding to hydrophobic kinase pockets (e.g., JAK2) via van der Waals interactions. Competitive inhibition assays (IC₅₀) using recombinant JAK2 show fluorophenyl derivatives exhibit 3–5× higher potency than non-fluorinated analogs. Molecular dynamics simulations (Amber22) reveal fluorophenyl-induced conformational changes in the ATP-binding domain .

Q. What discrepancies exist between in vitro and in vivo pharmacokinetic profiles of this compound derivatives?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) predict high metabolic stability (t₁/₂ > 60 min), but in vivo studies (murine models) show rapid clearance (t₁/₂ < 30 min) due to phase II glucuronidation of the pyridine amine. LC-MS/MS metabolite identification reveals glucuronide adducts (m/z +176), prompting structural modifications (e.g., N-methylation) to block conjugation .

Q. How can computational modeling guide the design of fluorophenyl-pyridine hybrids with improved target selectivity?

  • Methodological Answer : Density Functional Theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorophenyl groups lower LUMO energy (−1.8 eV), enhancing electrophilic interactions with kinase catalytic lysines. Docking (AutoDock Vina) screens substituent libraries to prioritize candidates with ΔG < −9 kcal/mol for JAK2 over off-targets (e.g., SRC) .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Meta-analysis of IC₅₀ data (e.g., JAK2 vs. TYK2 inhibition) identifies confounding variables: (1) assay conditions (ATP concentration variations), (2) impurity profiles (e.g., residual Pd in Suzuki products). Orthogonal validation via SPR (surface plasmon resonance) quantifies binding kinetics (kₒₙ/kₒff) to isolate structure-activity relationships .

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